2-Amino-3-(isoquinolin-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(isoquinolin-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features an isoquinoline moiety attached to the alpha carbon of the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(isoquinolin-1-yl)propanoic acid typically involves the reaction of isoquinoline with a suitable amino acid precursor. One common method involves the use of a Mannich reaction, where isoquinoline is reacted with formaldehyde and glycine under acidic conditions to yield the desired product . Another approach involves the use of a Friedel-Crafts acylation reaction, where isoquinoline is acylated with an appropriate acyl chloride, followed by reduction and amination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(isoquinolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-Amino-3-(isoquinolin-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of specific kinases or modulate the function of neurotransmitter receptors . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-Amino-3-(1H-indol-3-yl)propanoic acid
Uniqueness
2-Amino-3-(isoquinolin-1-yl)propanoic acid is unique due to its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isoquinoline structure plays a crucial role in the compound’s activity and function .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-3-isoquinolin-1-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-11-9-4-2-1-3-8(9)5-6-14-11/h1-6,10H,7,13H2,(H,15,16) |
InChI Key |
ZWDBPBVURCBGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(C(=O)O)N |
Origin of Product |
United States |
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